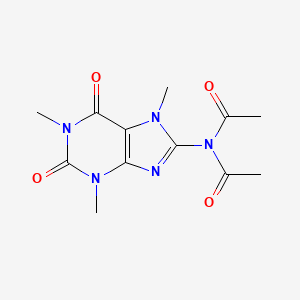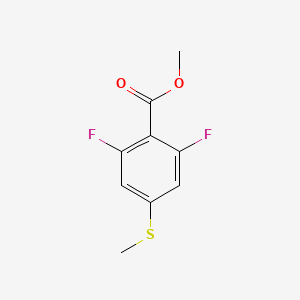
8-(2-Octylcyclopropyl)octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Octylcyclopropyl)octan-1-ol is a unique organic compound characterized by its cyclopropyl group attached to an octyl chain. This compound is part of the broader class of fatty alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 8-(2-Octylcyclopropyl)octan-1-ol typically involves cyclopropanation reactions. One common method is the reaction of monounsaturated fatty esters with diazocompounds such as ethyl diazoacetate (EDA) or dimethyl diazomalonate (DDM) in the presence of copper or rhodium catalysts . This method yields cyclopropane derivatives with high efficiency. Industrial production methods often involve the hydrogenation of aldehydes derived from the oxo process, where ethylene reacts with carbon monoxide and hydrogen to form aldehydes, which are then hydrogenated to produce the desired alcohol .
Analyse Des Réactions Chimiques
8-(2-Octylcyclopropyl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
8-(2-Octylcyclopropyl)octan-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclopropyl groups in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane interactions and lipid metabolism.
Industry: It is used in the production of plasticizers, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(2-Octylcyclopropyl)octan-1-ol involves its interaction with lipid membranes. The cyclopropyl group provides rigidity to the molecule, affecting its incorporation into lipid bilayers. This can influence membrane fluidity and permeability, impacting various cellular processes. The molecular targets and pathways involved include interactions with membrane proteins and enzymes that regulate lipid metabolism .
Comparaison Avec Des Composés Similaires
8-(2-Octylcyclopropyl)octan-1-ol can be compared with other similar compounds such as:
8-(2-Octylcyclopropyl)octanal: This compound has an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation reactions.
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine: . The uniqueness of this compound lies in its specific combination of a cyclopropyl group with a long-chain alcohol, providing distinct physical and chemical properties.
Propriétés
IUPAC Name |
8-(2-octylcyclopropyl)octan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-8-11-14-18-17-19(18)15-12-9-6-7-10-13-16-20/h18-20H,2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAELGPTIGANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
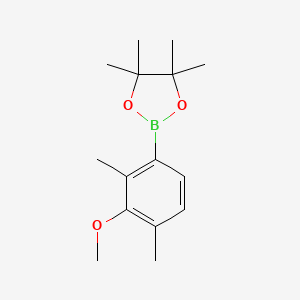

![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
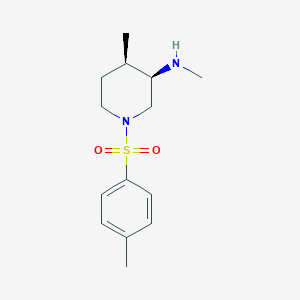
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
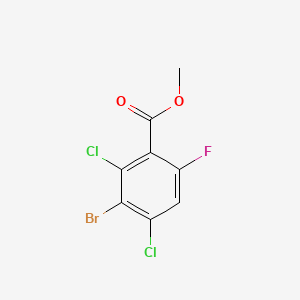
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
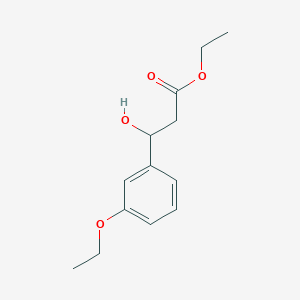
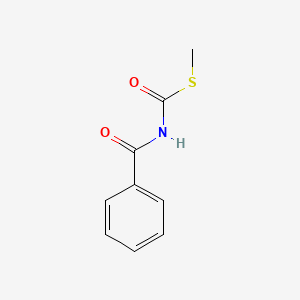
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
